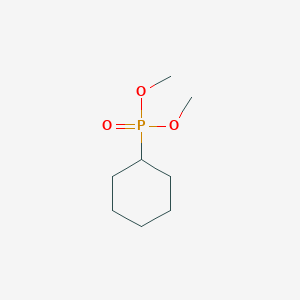
Dimethyl cyclohexylphosphonate
Vue d'ensemble
Description
Dimethyl cyclohexylphosphonate is a chemical compound with the molecular formula C8H17O3P . It is used in laboratory chemicals .
Synthesis Analysis
Phosphinic and phosphonic acids, which are useful intermediates and biologically active compounds, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .Molecular Structure Analysis
The molecular formula of Dimethyl cyclohexylphosphonate is C8H17O3P . The average mass is 192.193 Da and the monoisotopic mass is 192.091537 Da .Chemical Reactions Analysis
The homologous series of dialkyl phosphonates was characterized by electron ionization mass spectra and retention indices (RIs) on an RTX-5 standard nonpolar stationary phase .Physical And Chemical Properties Analysis
Dimethyl cyclohexylphosphonate is a liquid and appears colorless . The pH, melting point, boiling point, and flash point are not available .Applications De Recherche Scientifique
Metal Cyclohexylphosphonates Synthesis
Dimethyl cyclohexylphosphonate derivatives exhibit significant roles in the synthesis of metal cyclohexylphosphonates. A study by Murugavel, Davis, & Walawalkar (2005) demonstrated the successful synthesis of the first divalent metal cyclohexylphosphonate derivative using various synthetic methodologies. This advancement in metal-organic frameworks highlights the utility of dimethyl cyclohexylphosphonate in synthesizing new metal phosphonates, with potential applications in catalysis, adsorption, and separation technologies.
Flame Retardant Additives in Lithium-Ion Batteries
Research by Xiang et al. (2007) explored the use of dimethyl cyclohexylphosphonate as a flame retardant additive in lithium-ion battery electrolytes. The addition of this compound to electrolytes significantly suppressed flammability, contributing to the development of safer lithium-ion batteries.
Nerve Agent Detection
Dimethyl cyclohexylphosphonate also plays a crucial role in the detection of nerve agents. Novak et al. (2003) utilized dimethyl cyclohexylphosphonate as a simulant for sarin, a nerve agent, in the development of carbon nanotube-based sensors (Novak, Snow, Houser, Park, Stepnowski, & McGill, 2003). This research is significant in the field of chemical warfare agent detection, offering a method for the sensitive and selective detection of hazardous substances.
Synthesis of α-Aminophosphonates
The synthesis of α-amino phosphonates, which have wide applications in medicinal, industrial, and agricultural chemistry, utilizes dimethyl cyclohexylphosphonate derivatives. Mirzaei, Eshghi, & Sabbaghzadeh (2021) highlighted its application in synthesizing α-amino phosphonates using the Kabachnik–Fields reaction, an essential process in creating compounds with potential biological activity (Mirzaei, Eshghi, & Sabbaghzadeh, 2021).
Enhancing Safety of Lithium-Ion Batteries
Further research by Xiang et al. (2007) on lithium-ion batteries identified dimethyl cyclohexylphosphonate as a key component in formulating nonflammable electrolytes. This is crucial in addressing safety concerns associated with these batteries.
Environmental and Safety Applications
The hydrolysis of dimethyl cyclohexylphosphonate in hot-compressed water, studied by Pinkard et al. (2020), demonstrates its environmental significance. This process leads to the formation of less toxic compounds, which is vital for neutralizing chemical warfare agents (Pinkard, Shetty, Kramlich, Reinhall, & Novosselov, 2020).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
dimethoxyphosphorylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-10-12(9,11-2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOVYDFZXJIQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1CCCCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503575 | |
| Record name | Dimethyl cyclohexylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cyclohexylphosphonate | |
CAS RN |
1641-61-8 | |
| Record name | Dimethyl cyclohexylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



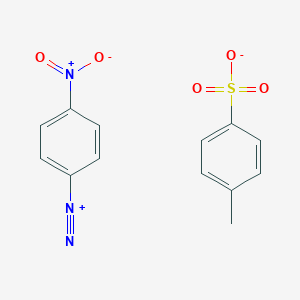
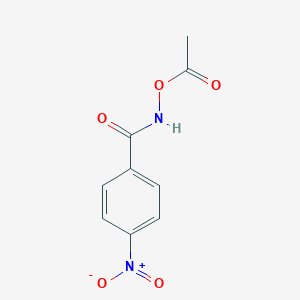

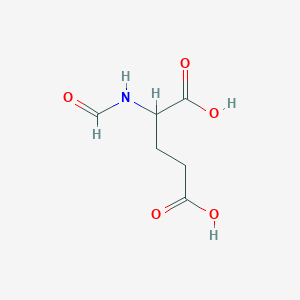
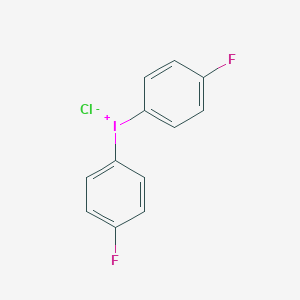
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)
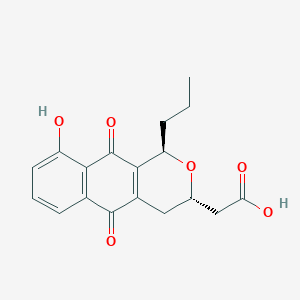
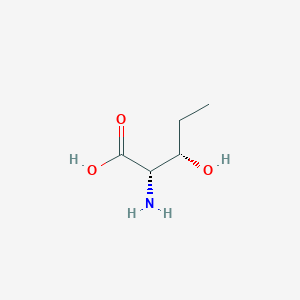
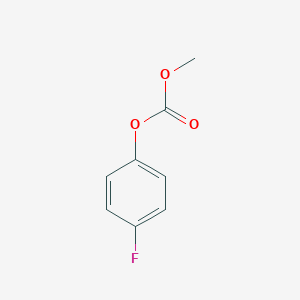
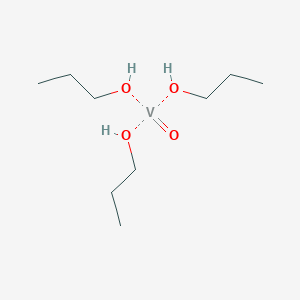
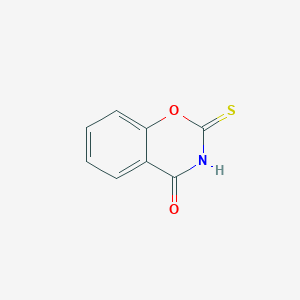
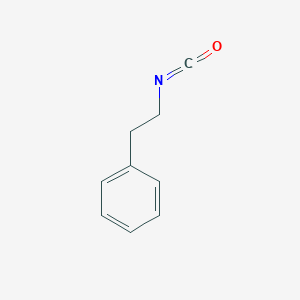
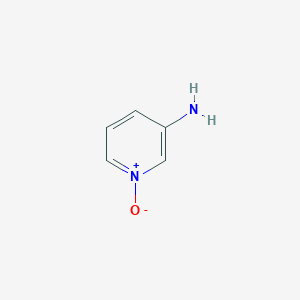
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)